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molecular formula C11H9F3O3 B8683747 benzyl4,4,4-trifluoro-3-oxobutanoate

benzyl4,4,4-trifluoro-3-oxobutanoate

Cat. No. B8683747
M. Wt: 246.18 g/mol
InChI Key: WMVBJZJEKKTDBW-UHFFFAOYSA-N
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Patent
US04396626

Procedure details

Ethyl 3-oxo-4,4,4-trifluorobutyrate (25 g, 0.136 mole) was heated between 100° and 180° C. under nitrogen with benzyl alcohol (14 ml, 0.136 mole) for 3 hours, the ethanol formed being distilled from the reaction mixture. The resulting pale yellow oil was distilled under vacuum to give a colourless oil (26.1 g, 78%), b.p. 81°-82° C. at 0.20 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:9]([F:12])([F:11])[F:10])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].C(O)[C:14]1[CH:19]=[CH:18]C=[CH:16][CH:15]=1>C(O)C>[O:1]=[C:2]([C:9]([F:10])([F:11])[F:12])[CH2:3][C:4]([O:6][CH2:7][C:8]1[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=1)=[O:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O=C(CC(=O)OCC)C(F)(F)F
Name
Quantity
14 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
being distilled from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The resulting pale yellow oil was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(=O)OCC1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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